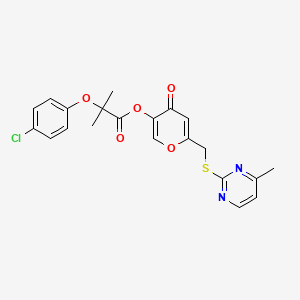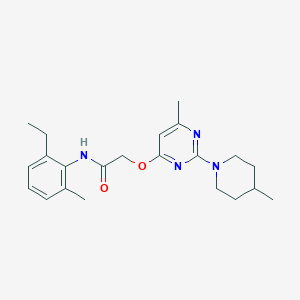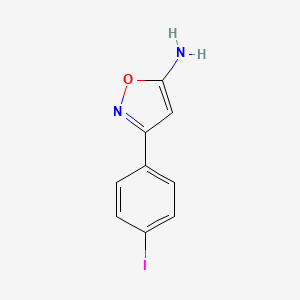
1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.
Scientific Research Applications
Synthesis and Chemical Properties
The exploration of urea derivatives, including 1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea, focuses on their synthesis and chemical properties. Studies demonstrate various synthetic pathways and chemical reactions utilizing urea derivatives for creating novel compounds. For example, urea derivatives have been synthesized through the Lossen rearrangement, showcasing their versatility in creating hydroxamic acids and ureas from carboxylic acids under mild conditions (Thalluri, Manne, Dev, & Mandal, 2014). Additionally, research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea indicates the potential for functionalization, enabling the generation of substituted products with high yields, highlighting the compound's utility in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Biological Activities and Applications
Urea derivatives, including the subject compound, are notable for their biological activities, which have been extensively studied for their potential in medical and biochemical applications. Research into unsymmetrical 1,3-disubstituted ureas has shown significant enzyme inhibition and anticancer activities. Such compounds demonstrate a range of biological effects, including potential anticancer properties, as seen in studies where urea derivatives showed activity against cancer cell lines (Mustafa, Perveen, & Khan, 2014). Moreover, the synthesis of tetrahydropyrimidine-5-carboxylates and their testing against enzymes like acetylcholinesterase and carbonic anhydrase reveals the therapeutic potential of urea derivatives in treating diseases associated with these enzymes (Sujayev et al., 2016).
Material Science and Other Applications
In material science, urea derivatives have been investigated for their role in improving the efficiency of devices like polymer solar cells. Urea-doped ZnO films, for instance, have been used as electron transport layers, showing enhanced power conversion efficiency due to their ability to passivate defects, thereby improving exciton dissociation and charge extraction efficiency (Wang et al., 2018). This highlights the broad applicability of urea derivatives beyond biomedical research, extending to the development of high-performance materials for energy conversion.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-24-17-6-4-3-5-16(17)22-18(23)21-13-14-7-9-15(10-8-14)25-19-20-11-12-26-19/h3-12H,2,13H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVUPTSCCGBVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)

![N-cyclohexyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2760372.png)
![N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2760373.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)

